molecular formula C15H19N3O B213881 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Cat. No. B213881
M. Wt: 257.33 g/mol
InChI Key: STQWTDQABCVTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family. It is a synthetic compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in various cellular processes. It has also been shown to modulate the activity of certain receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and improve cognitive function. Additionally, it has been shown to have cardioprotective effects and improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide in lab experiments is its high purity and high yield. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the main limitations of using this compound in lab experiments is its high cost. It is also a synthetic compound, which means that it may not accurately represent the biological processes that occur in vivo.

Future Directions

There are several future directions for the study of 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its effects on cellular processes. Additionally, future studies could focus on developing more cost-effective and efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide involves the reaction of 4-methylbenzylhydrazine with ethyl 3-oxobutanoate followed by the reaction of the resulting product with methyl isobutyrylacetate. The final product is obtained by reacting the intermediate product with ethyl chloroformate. The synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications in the fields of pharmacology, biochemistry, and physiology. It has been used as a tool compound to study the function of certain enzymes and receptors in the body. It has also been studied for its potential use in the treatment of various diseases.

properties

Product Name

1-ethyl-3-methyl-N-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide

InChI

InChI=1S/C15H19N3O/c1-4-18-10-14(12(3)17-18)15(19)16-9-13-7-5-11(2)6-8-13/h5-8,10H,4,9H2,1-3H3,(H,16,19)

InChI Key

STQWTDQABCVTIA-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)C

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.